8-[2-(Piperidin-1-yl)ethoxy]quinoline
Description
8-[2-(Piperidin-1-yl)ethoxy]quinoline is a quinoline derivative featuring a piperidine-substituted ethoxy group at the 8-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The 8-position substitution is particularly significant, as modifications here can dramatically influence electronic properties, solubility, and target interactions .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
8-(2-piperidin-1-ylethoxy)quinoline |
InChI |
InChI=1S/C16H20N2O/c1-2-10-18(11-3-1)12-13-19-15-8-4-6-14-7-5-9-17-16(14)15/h4-9H,1-3,10-13H2 |
InChI Key |
ZKEJYNILBNFDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Piperidin-1-yl)ethoxy]quinoline typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include hydrogenation, cyclization, and cycloaddition processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
8-[2-(Piperidin-1-yl)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines and thiols). Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, tetrahydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-[2-(Piperidin-1-yl)ethoxy]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 8-[2-(Piperidin-1-yl)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways . The compound’s ability to inhibit certain enzymes and receptors also contributes to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position on the Quinoline Ring
The position of substitution on the quinoline ring critically impacts biological activity. For example:
- 8-Substituted quinolines (e.g., 8-(2,2,2-Trifluoroethoxy)quinoline ): Electron-withdrawing groups like trifluoroethoxy reduce electron density, enhancing interactions with hydrophobic pockets in enzymes.
- 4-Substituted quinolines (e.g., 4-(2-(piperidin-2-yl)ethoxy)quinoline ): Substitution at the 4-position may alter π-π stacking interactions, affecting binding to DNA or proteins.
Key Insight: 8-Substitution is associated with modulated antiplasmodial activity compared to 7-chloro-substituted quinolines, though substituent type (e.g., methoxy vs. piperidinyl ethoxy) plays a decisive role .
Piperidine Ring Modifications
Variations in the piperidine substituent’s position and structure influence physicochemical and pharmacological properties:
Electronic Effects: The 1-yl piperidine in this compound provides a strong electron-donating effect, contrasting with electron-withdrawing groups like trifluoroethoxy in 8-(2,2,2-Trifluoroethoxy)quinoline .
Physicochemical and Pharmacokinetic Properties
Solubility and Salt Forms
- Hydrochloride Salts: Compounds like 8-(2-(Piperidin-4-yl)ethoxy)quinoline hydrochloride demonstrate enhanced aqueous solubility, a critical factor for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
